Tetrapentacontane

Catalog No.
S1906455
CAS No.
5856-66-6
M.F
C54H110
M. Wt
759.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrapentacontane

CAS Number

5856-66-6

Product Name

Tetrapentacontane

IUPAC Name

tetrapentacontane

Molecular Formula

C54H110

Molecular Weight

759.4 g/mol

InChI

InChI=1S/C54H110/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-54H2,1-2H3

InChI Key

OPRWEYHEIDHWGM-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC
  • Understanding Self-Assembly

    Long-chain alkanes like tetrapentacontane can self-assemble into various ordered structures due to van der Waals forces between the hydrocarbon chains. Studying these self-assembled structures can provide insights into the fundamental principles of self-assembly in biological and synthetic systems [].

  • Phase Transitions

    Tetrapentacontane exhibits interesting phase transitions between solid, liquid crystal, and liquid phases as temperature changes. Research on these transitions can contribute to the understanding of phase behavior in complex materials [].

  • Tribology

    Tribology is the study of friction, wear, and lubrication. Long-chain alkanes like tetrapentacontane can act as lubricants, and their properties influence tribological behavior. Studying tetrapentacontane can contribute to the development of new lubricants [].

Tetrapentacontane is a linear alkane with the molecular formula C54H110. This compound consists of a long carbon chain comprising 54 carbon atoms and 110 hydrogen atoms, making it one of the higher molecular weight alkanes. Its structural representation can be denoted as CH₃(CH₂)₅₂CH₃, indicating that it is a saturated hydrocarbon with no double or triple bonds. The compound is characterized by its hydrophobic nature, which influences its interactions in biological systems and its solubility in organic solvents .

Tetrapentacontane primarily undergoes reactions typical of alkanes, including:

  • Combustion: It reacts with oxygen to produce carbon dioxide and water, releasing energy.
  • Halogenation: Under UV light, it can react with halogens (e.g., chlorine or bromine) to form halogenated derivatives.
  • Oxidation: Although less reactive than other hydrocarbons, it can undergo oxidation under vigorous conditions to yield alcohols or carboxylic acids.

These reactions are significant in understanding the compound's behavior in various chemical environments and potential applications in organic synthesis .

Tetrapentacontane has been identified as a significant component in various plant extracts, notably from Santolina chamaecyparissus. This compound exhibits promising biological activities, including:

  • Antidiabetic Effects: It has shown concentration-dependent inhibition of the α-glucosidase enzyme, which is crucial for carbohydrate metabolism. The inhibitory effect was comparable to standard antidiabetic drugs like acarbose .
  • Anticancer Properties: Studies indicate that tetrapentacontane negatively affects the expression of the Epidermal Growth Factor Receptor in human breast cancer cell lines, suggesting potential therapeutic applications in cancer treatment .

The compound's interactions with cellular membranes may also influence various cellular functions and signaling pathways due to its hydrophobic characteristics.

Tetrapentacontane can be synthesized through several methods:

  • Natural Extraction: It can be isolated from plant sources such as Santolina chamaecyparissus using solvent extraction techniques.
  • Chemical Synthesis: Laboratory synthesis may involve the polymerization of smaller alkanes or through Fischer-Tropsch synthesis, where carbon monoxide and hydrogen are converted into hydrocarbons.
  • Catalytic Hydrogenation: This method involves hydrogenating larger alkenes or alkynes under high pressure and temperature conditions to yield saturated hydrocarbons like tetrapentacontane .

Research indicates that tetrapentacontane interacts with various biological molecules:

  • Membrane Integration: The compound can integrate into lipid bilayers, affecting membrane fluidity and stability. This integration influences the activity of membrane-bound enzymes and receptors.
  • Enzyme Interactions: It has been shown to interact with lipases and other enzymes involved in lipid metabolism, potentially altering their activity through hydrophobic interactions.
  • Cellular Effects: The presence of tetrapentacontane in cellular membranes can modify cell signaling pathways and gene expression due to its impact on membrane properties .

Tetrapentacontane is part of a broader family of long-chain alkanes. Here are some similar compounds along with a comparison highlighting tetrapentacontane's uniqueness:

Compound NameMolecular FormulaUnique Characteristics
HexacosaneC26H54Shorter chain length; used in cosmetics and lubricants.
TriacontaneC30H62Commonly found in beeswax; used for waterproofing.
DotriacontaneC32H66Found in some plant waxes; less studied than tetrapentacontane.
TetratriacontaneC34H70Less common; potential applications in industrial uses.
PentatriacontaneC35H72Similar properties but shorter than tetrapentacontane.

Tetrapentacontane stands out due to its longer carbon chain length (54 carbons), which influences its physical properties and biological activities significantly compared to these similar compounds. Its unique structure allows for specific interactions within biological membranes that shorter-chain alkanes may not exhibit .

2D Structural Representation

Tetrapentacontane represents a linear saturated hydrocarbon that exhibits a systematic and orderly molecular architecture [1] [2]. The compound is characterized by an unbranched carbon chain consisting of fifty-four carbon atoms arranged in a sequential manner [1] [2] [3]. The two-dimensional structural representation of tetrapentacontane displays a characteristic linear chain architecture, with each carbon atom connected to its adjacent neighbors through single covalent bonds [1] [2].

The molecular structure can be represented through various notation systems. The Simplified Molecular Input Line Entry System notation for tetrapentacontane is depicted as a continuous chain of carbon atoms: CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC [1] [4] [5]. This linear representation clearly demonstrates the systematic arrangement of carbon atoms throughout the molecular backbone. The International Union of Pure and Applied Chemistry name for this compound is tetrapentacontane, reflecting its fifty-four carbon atom composition [1] [3].

The compound possesses a molecular formula of C₅₄H₁₁₀, indicating the presence of fifty-four carbon atoms and one hundred ten hydrogen atoms [1] [6] [2] [7]. This stoichiometric relationship follows the general alkane formula CₙH₂ₙ₊₂, where n equals fifty-four [1] [6]. The International Chemical Identifier key for tetrapentacontane is OPRWEYHEIDHWGM-UHFFFAOYSA-N, providing a unique identifier for this specific molecular structure [1] [2] [7] [4].

3D Conformational Challenges and Limitations

The three-dimensional conformational analysis of tetrapentacontane presents significant computational and theoretical challenges due to the extraordinary length and flexibility of the molecular chain [1] [2]. According to database records, conformer generation for tetrapentacontane is specifically disallowed due to the presence of too many atoms and excessive molecular flexibility [1] [2] [8]. This limitation represents a fundamental constraint in computational chemistry when dealing with extremely long-chain alkanes.

The conformational complexity of tetrapentacontane arises from several structural factors. The extended carbon chain length creates an enormous number of possible conformational states that the molecule can adopt through rotational motions about the carbon-carbon single bonds [9] [10]. Research on long-chain alkanes indicates that molecules beyond seventeen to eighteen carbon atoms begin to prefer folded conformations over extended all-trans arrangements due to cohesive forces between chain ends [10] [11].

For alkanes of this substantial length, the preference between extended and folded conformations becomes a critical consideration [10] [11]. Studies have demonstrated that unbranched alkanes prefer linear conformations at shorter chain lengths, whereas longer unbranched alkanes adopt folded structures [11]. The transition point where folded conformations become energetically favorable typically occurs between hexadecane and octadecane carbon chain lengths [11]. Given that tetrapentacontane contains fifty-four carbon atoms, it would be expected to strongly favor folded conformational arrangements over extended linear forms.

The molecular conformational behavior of tetrapentacontane is influenced by intramolecular interactions and the inherent flexibility of the carbon chain [12] [13]. The extensive length of the molecule creates opportunities for various types of intramolecular contacts and folding patterns that can stabilize compact conformational states [13]. These conformational preferences have significant implications for the physical properties and behavior of the compound in different environments.

Molecular Formula and Weight Analysis

Tetrapentacontane exhibits well-defined molecular characteristics that reflect its position within the alkane series [1] [6] [2] [7]. The molecular formula C₅₄H₁₁₀ indicates a linear saturated hydrocarbon composed of fifty-four carbon atoms and one hundred ten hydrogen atoms [1] [6] [2] [7]. This composition adheres precisely to the general alkane formula CₙH₂ₙ₊₂, where the value of n equals fifty-four [1] [6].

The molecular weight of tetrapentacontane is 759.4 grams per mole, as computed by contemporary computational chemistry methods [1] [2] [7]. Alternative sources report slight variations in the molecular weight, with values of 759.45 grams per mole and 759.474 grams per mole appearing in different databases [6] [14] [5]. These minor discrepancies reflect differences in computational precision and calculation methods used by various chemical databases. The exact mass of tetrapentacontane is reported as 758.86075351 daltons [1].

The heavy atom count for tetrapentacontane consists of fifty-four atoms, all of which are carbon atoms, as the compound contains no heteroatoms [1] [14] [15]. The total atom count reaches one hundred sixty-four atoms when including all hydrogen atoms in the molecular structure [14]. The compound exhibits no formal charge, indicating a neutral electronic state [1]. The topological polar surface area of tetrapentacontane is zero square angstroms, reflecting the nonpolar nature of the saturated hydrocarbon [1] [15].

PropertyValueReference
Molecular FormulaC₅₄H₁₁₀ [1] [2] [7]
Molecular Weight759.4 g/mol [1] [2] [7]
Exact Mass758.86075351 Da [1]
Heavy Atom Count54 [1] [14] [15]
Total Atom Count164 [14]
Hydrogen Atoms110 [14]
Carbon Atoms54 [14] [15]
Topological Polar Surface Area0 Ų [1] [15]

The molecular weight analysis reveals that tetrapentacontane belongs to the category of very long-chain alkanes, positioning it significantly beyond the range of typical petroleum hydrocarbons [16] [17]. The substantial molecular weight of approximately 759 grams per mole places this compound in a specialized category of ultra-long-chain alkanes that exhibit unique physical and chemical properties compared to shorter alkane homologs.

Bonding and Rotational Dynamics

Rotatable Bond Count and Flexibility

Tetrapentacontane exhibits extraordinary molecular flexibility through its extensive network of rotatable carbon-carbon single bonds [1] [14] [15]. The compound contains fifty-one rotatable bonds, as calculated by standard computational methods [1] [14] [15]. This remarkably high number of rotatable bonds represents one of the defining characteristics of tetrapentacontane and directly contributes to its exceptional conformational flexibility.

The rotatable bond count is determined by identifying single non-ring bonds connected to non-terminal heavy atoms within the molecular structure [18]. In the case of tetrapentacontane, each carbon-carbon single bond along the chain, excluding the terminal methyl groups, contributes to the total rotatable bond count [18]. The fifty-one rotatable bonds allow for virtually unlimited conformational possibilities through rotational motions about these bonds.

The energy barriers associated with rotation around carbon-carbon single bonds in alkanes typically range from 1 to 20 kilocalories per mole [19] [20] [21] [22]. More specifically, the rotational barrier for simple alkane carbon-carbon bonds is approximately 3 to 5 kilocalories per mole [19]. For tetrapentacontane, these relatively low energy barriers enable facile rotation around the numerous carbon-carbon bonds at ambient temperatures, contributing to the dynamic nature of the molecule.

The conformational flexibility of tetrapentacontane has profound implications for its physical properties and behavior [23] [12]. The high number of rotatable bonds correlates with decreased crystallization propensity, as molecular flexibility generally opposes the formation of ordered crystalline structures [23]. Research indicates that the number of rotatable bonds serves as a key descriptor in predicting crystallinity of molecular materials, with higher flexibility typically reducing the probability of crystal formation [23].

Flexibility ParameterValueReference
Rotatable Bond Count51 [1] [14] [15]
Rigid Bond Count27 [14]
Total Bonds163 [14]
Rotatable Bond Fraction0.31Calculated
Energy Barrier per Bond3-5 kcal/mol [19] [20]

The rotational dynamics of tetrapentacontane are governed by the fundamental principles of alkane conformational analysis [21] [24] [25]. Each carbon-carbon bond can adopt various conformational states, including anti, gauche, and eclipsed arrangements [24] [25] [26]. The anti conformation represents the most stable arrangement with a dihedral angle of 180 degrees, while the gauche conformations occur at approximately 60-degree intervals [24] [25] [26] [27]. The energy difference between anti and gauche conformations is typically 3.8 kilojoules per mole for simple alkane systems [25].

XLogP3

28.8

Wikipedia

Tetrapentacontane

Dates

Modify: 2023-08-16

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